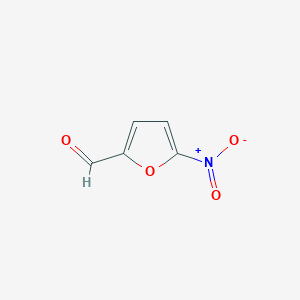
5-Nitro-2-furaldehyde
Overview
Description
5-Nitro-2-furaldehyde (5-NO2-FD) is a versatile chemical compound with a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis and as a starting material for the synthesis of complex organic molecules. 5-NO2-FD is also used in the development of pharmaceuticals, biocides, and other industrial chemicals. Furthermore, 5-NO2-FD has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Activity and Drug Development :
- 5-Nitro-2-furaldehyde and its derivatives (oximes and hydrazones) show significant in vitro and in vivo antimicrobial activity (Howarth, Hoyle, & Wakefield, 1969).
- It has been used to synthesize nitrofuran compounds like nitrofurazone, which exhibit chemotherapeutic properties and show effectiveness against bacterial infections (Krantz & Evans, 1945); (Dodd, 1946).
- New derivatives of this compound with adamantane alkanohydrazides have been synthesized, showing significant trypanocidal activity, potentially useful in treating Trypanosoma infections (Foscolos et al., 2016).
Chemical Properties and Reactions :
- Studies on the reactivity of this compound in different solutions have revealed insights into its chemical behavior, including the formation of various compounds through novel irreversible redox reactions (Cisak, Rzeszowska-Modzelewska, & Brzezińska, 2001).
Analytical and Environmental Applications :
- This compound has been proposed as a derivatizing agent for nitrofuran metabolites in honey, showcasing its utility in analytical chemistry for detecting trace compounds in food products (Melekhin et al., 2021).
Carcinogenicity Studies :
- Research has investigated the carcinogenic activity of 5-nitrofuran derivatives in rats, contributing to the understanding of its potential risks when used in therapeutic contexts (Ertürk et al., 1970).
Physical and Thermodynamic Properties :
- The thermal decomposition behavior and stability of compounds like this compound semicarbazone have been studied, providing insights into their physical properties and potential applications in various industries (Stojčeva-Radovanović & Milić, 1987).
Mechanism of Action
Target of Action
5-Nitro-2-furaldehyde (also known as 5-Nitrofurfural) primarily targets several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . This activity is believed to affect enzymes such as pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase . These enzymes play crucial roles in various metabolic pathways, including glycolysis and the citric acid cycle, which are essential for the survival and growth of bacteria.
Mode of Action
This compound interacts with its targets by inhibiting their enzymatic activities . This compound forms an anion of nitronic acid of (5-nitro-furan-2-yl)-methanediol in alkaline solutions . Upon acidification, (5-nitro-furan-2-yl)-methanediol appears, and then, in a novel irreversible redox ring-opening reaction, nitrile oxide of alpha-ketoglutaconic acid is formed, which hydrolyses in acidic solutions . This interaction disrupts the normal functioning of the targeted enzymes, leading to changes in the metabolic processes of the bacteria.
Biochemical Pathways
The inhibition of the targeted enzymes by this compound affects the biochemical pathways associated with glucose and pyruvate degradation . This disruption can lead to a decrease in the production of ATP, which is essential for various cellular functions, and can also affect other downstream metabolic processes. The exact downstream effects can vary depending on the specific bacterial species and the particular set of enzymes that are inhibited.
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth. By inhibiting key enzymes, this compound disrupts essential metabolic processes, leading to bacteriostatic and bactericidal effects . It has been shown to have an antibacterial action against a number of gram-negative and gram-positive microorganisms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound forms an anion of nitronic acid in alkaline solutions, and its subsequent reactions occur upon acidification . Therefore, the pH of the environment can significantly impact the compound’s mode of action Other factors, such as temperature and the presence of other substances, may also affect the action of this compound.
Safety and Hazards
5-Nitro-2-furaldehyde is classified as a flammable solid . It should be kept away from heat, sparks, open flames, and hot surfaces . It is recommended to use explosion-proof electrical, ventilating, and lighting equipment when handling this substance . Protective gloves, eye protection, and face protection should be worn . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
Future Directions
Biochemical Analysis
Biochemical Properties
5-Nitro-2-furaldehyde is involved in various biochemical reactions. It is formed via hydrolysis of the nitrated furfural It is known that nitrofurazone, a derivative of this compound, inhibits several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate .
Cellular Effects
Nitrofurazone, a derivative of this compound, is known to have an impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nitrofurazone, a derivative of this compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed that this compound shows a short-lived transient absorption in solution, which is relatively insensitive to solvent polarity .
Dosage Effects in Animal Models
It is known that nitrofurans, a class of drugs that includes this compound, were widely used in animal husbandry as growth stimulants until their carcinogenic and mutagenic effects were discovered .
Metabolic Pathways
This compound is involved in the metabolic pathway of furfural, which undergoes the formation of di-furyl ketonic aldehyde and then trifurylic dialdehyde in the initial stages of polymerisation .
Transport and Distribution
It is known that nitrofurans, a class of drugs that includes this compound, are rapidly metabolized within a few hours of ingestion by animals .
Subcellular Localization
It is known that nitrofurans, a class of drugs that includes this compound, can remain in the body of an animal for weeks or even months as protein-bound compounds .
Properties
IUPAC Name |
5-nitrofuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4/c7-3-4-1-2-5(10-4)6(8)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXINBFXPADXIEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220097 | |
| Record name | 5-Nitro-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
128-132 °C @ 10 MM HG | |
| Record name | 5-NITRO-2-FURALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4301 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SLIGHTLY SOL IN WATER, SOL IN PETROLEUM ETHER | |
| Record name | 5-NITRO-2-FURALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4301 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
PALE YELLOW IN PETROLEUM ETHER | |
CAS No. |
698-63-5 | |
| Record name | 5-Nitrofurfural | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-2-furaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nitrofurfural | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitrofurfural | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitro-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitro-2-furaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-NITROFURFURAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXX18AU0Z3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-NITRO-2-FURALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4301 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
35-36 °C | |
| Record name | 5-NITRO-2-FURALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4301 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


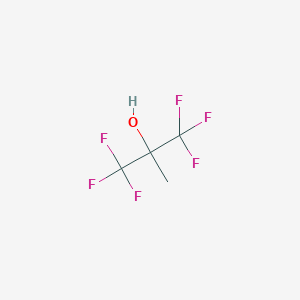
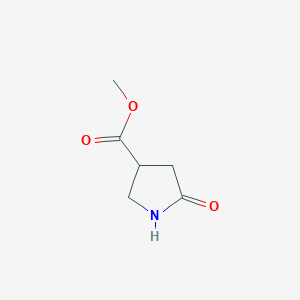
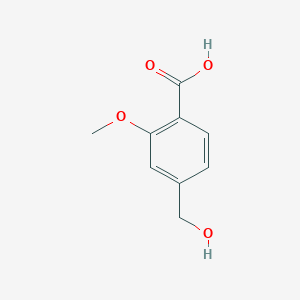
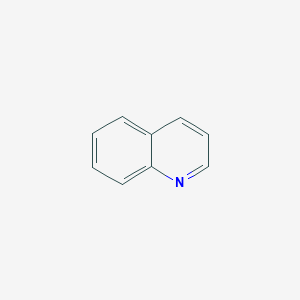
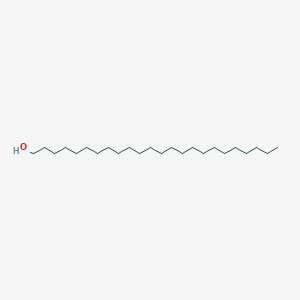
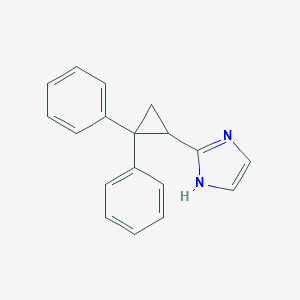

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B57627.png)

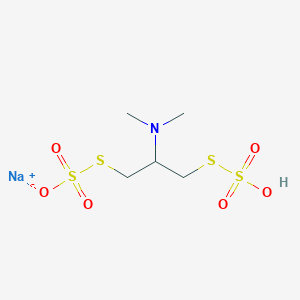
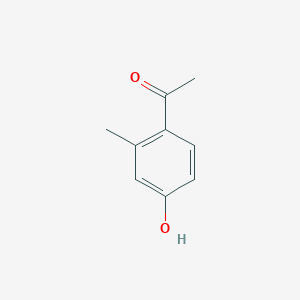
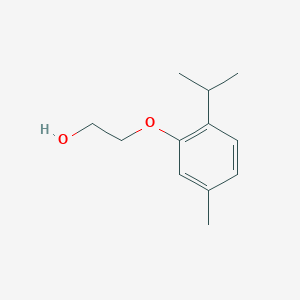
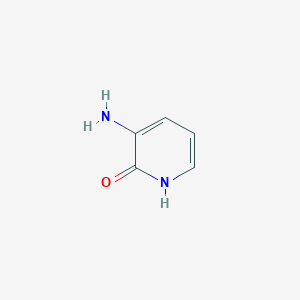
![4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine](/img/structure/B57639.png)
